molecular formula C15H24O3Si B3272467 4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzaldehyde CAS No. 566949-37-9

4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzaldehyde

Cat. No.: B3272467
CAS No.: 566949-37-9
M. Wt: 280.43 g/mol
InChI Key: UHMRFJXCBUYTFR-UHFFFAOYSA-N
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Description

4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzaldehyde is an organic compound that features a benzaldehyde group substituted with a tert-butyldimethylsilyloxyethoxy group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the tert-butyldimethylsilyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzaldehyde typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The protected intermediate is then reacted with 4-hydroxybenzaldehyde to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: 4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzoic acid.

    Reduction: 4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzyl alcohol.

    Substitution: 4-(2-Hydroxyethoxy)benzaldehyde.

Scientific Research Applications

4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzaldehyde is used in various scientific research applications:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: It is used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzaldehyde primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance and stability, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

  • 4-(Tert-butyldimethylsilyloxy)benzaldehyde
  • 4-(2-(Tert-butyldimethylsilyloxy)ethoxy)acetaldehyde
  • 4-(Tert-butyldimethylsilyloxy)ethanol

Uniqueness: 4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzaldehyde is unique due to its specific combination of a benzaldehyde group with a tert-butyldimethylsilyloxyethoxy group. This combination provides both the reactivity of the aldehyde group and the protective nature of the tert-butyldimethylsilyl group, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-11-10-17-14-8-6-13(12-16)7-9-14/h6-9,12H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMRFJXCBUYTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728491
Record name 4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566949-37-9
Record name 4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-(2-hydroxyethoxy)benzaldehyde (commercial, 0.5 g, 3 mmol) dissolved in DMF (10 mL) is added imidazole (0.4 g, 6 mmol) and tert-butyldimethylsilylchloride (0.53 g, 3.5 mmol). Reaction mixture is stirred for 20 h. at room temperature. TLC analysis (hexane:ethyl acetate,7:3) shows small amounts of unreacted starting material. Additional tert-butyldimethylsilylchloride (0.25 g, 1 mmol) is added and stirring continued for 16 h. The reaction is quenched with saturated aqueous ammonium chloride (20 mL) and diluted further with ethyl ether (20 mL). Aqueous layer is separated and extracted thrice with ether (10 mL). Combined organics dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel using a gradient of 2% to 5% ethyl acetate in hexanes to provide 0.42 g of the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.25 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-hydroxybenzaldehyde (0.500 g, 4.012 mmol) and anhydrous potassium carbonate (0.833 g, 6.019 mmol) in dry MeCN (15 ml) at room temperature was added 2-bromo-1-tert-butyldimethylsiloxyethane (83%, 1.730 g, 6.019 mmol), and the reaction mixture was heated under reflux for 20.5 h. Water (25 ml) was added and the reaction mixture was extracted with Et2O (4×25 ml). The combined organic extracts were washed with brine (50 ml), dried (Na2SO4), and the solvent was removed under reduced pressure to give a pale yellow oil that was purified by flash chromatography (3:1 Hexane/Et2O) to give the title compound (0.895 g, 79.5%) as a colourless oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.833 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
79.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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